molecular formula C17H17ClN2O B3970357 3-(1-(2-chlorobenzyl)-1H-benzo[d]imidazol-2-yl)propan-1-ol

3-(1-(2-chlorobenzyl)-1H-benzo[d]imidazol-2-yl)propan-1-ol

Cat. No.: B3970357
M. Wt: 300.8 g/mol
InChI Key: QZBNKLVELUVOGP-UHFFFAOYSA-N
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Description

3-(1-(2-chlorobenzyl)-1H-benzo[d]imidazol-2-yl)propan-1-ol is a compound that belongs to the class of benzimidazole derivatives. Benzimidazole compounds are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, and antiparasitic properties . This particular compound features a benzimidazole core with a 2-chlorobenzyl group and a propanol side chain, making it a molecule of interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-(2-chlorobenzyl)-1H-benzo[d]imidazol-2-yl)propan-1-ol typically involves the following steps:

    Formation of Benzimidazole Core: The benzimidazole core is synthesized by condensing o-phenylenediamine with an appropriate aldehyde or acid.

    Alkylation: The benzimidazole core is then alkylated with 3-chloropropanol under basic conditions to introduce the propanol side chain.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Scientific Research Applications

3-(1-(2-chlorobenzyl)-1H-benzo[d]imidazol-2-yl)propan-1-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(1-(2-chlorobenzyl)-1H-benzo[d]imidazol-2-yl)propan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The benzimidazole core can bind to the active sites of enzymes, inhibiting their activity. For instance, it may inhibit the activity of topoisomerases, which are essential for DNA replication and cell division . Additionally, the compound can induce apoptosis in cancer cells by activating pro-apoptotic proteins and inhibiting anti-apoptotic proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1-(2-chlorobenzyl)-1H-benzo[d]imidazol-2-yl)propan-1-ol is unique due to its specific combination of a benzimidazole core with a 2-chlorobenzyl group and a propanol side chain.

Properties

IUPAC Name

3-[1-[(2-chlorophenyl)methyl]benzimidazol-2-yl]propan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O/c18-14-7-2-1-6-13(14)12-20-16-9-4-3-8-15(16)19-17(20)10-5-11-21/h1-4,6-9,21H,5,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZBNKLVELUVOGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C3=CC=CC=C3N=C2CCCO)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(1-(2-chlorobenzyl)-1H-benzo[d]imidazol-2-yl)propan-1-ol
Reactant of Route 2
Reactant of Route 2
3-(1-(2-chlorobenzyl)-1H-benzo[d]imidazol-2-yl)propan-1-ol
Reactant of Route 3
3-(1-(2-chlorobenzyl)-1H-benzo[d]imidazol-2-yl)propan-1-ol
Reactant of Route 4
3-(1-(2-chlorobenzyl)-1H-benzo[d]imidazol-2-yl)propan-1-ol
Reactant of Route 5
3-(1-(2-chlorobenzyl)-1H-benzo[d]imidazol-2-yl)propan-1-ol
Reactant of Route 6
3-(1-(2-chlorobenzyl)-1H-benzo[d]imidazol-2-yl)propan-1-ol

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